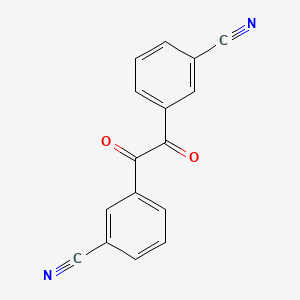

3,3'-Oxalyldibenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H8N2O2 |

|---|---|

Molecular Weight |

260.25 g/mol |

IUPAC Name |

3-[2-(3-cyanophenyl)-2-oxoacetyl]benzonitrile |

InChI |

InChI=1S/C16H8N2O2/c17-9-11-3-1-5-13(7-11)15(19)16(20)14-6-2-4-12(8-14)10-18/h1-8H |

InChI Key |

OLKLRCQCWAGZNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)C(=O)C2=CC=CC(=C2)C#N)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of 3,3 Oxalyldibenzonitrile

Established Synthetic Routes for Oxalyl-Bridged Aromatic Systems

The synthesis of molecules containing an oxalyl bridge (–CO–CO–) connecting two aromatic rings is typically achieved through reactions that form carbon-carbon bonds between the aromatic nuclei and the oxalyl moiety. The most common and established methods involve coupling reactions where a suitable aromatic precursor is reacted with an oxalyl source.

Exploration of Dimerization and Coupling Reactions in Oxalyl Synthesis

The construction of the 3,3'-Oxalyldibenzonitrile framework logically relies on dimerization or coupling strategies. These methods are highly efficient for creating symmetrical molecules. chim.it

One of the most direct conceptual routes is the Friedel-Crafts acylation . This approach could theoretically proceed in two ways:

Dimerization of a benzoyl halide: The self-condensation of 3-cyanobenzoyl chloride in the presence of a strong Lewis acid catalyst.

Acylation with oxalyl chloride: The reaction of two equivalents of a suitable benzonitrile (B105546) derivative with one equivalent of oxalyl chloride.

A more versatile and widely employed strategy involves the use of organometallic coupling reactions . This method offers greater control and often proceeds under milder conditions than Friedel-Crafts reactions. A plausible and robust pathway for synthesizing this compound would involve:

Preparation of an organometallic reagent: A 3-halobenzonitrile (e.g., 3-bromobenzonitrile (B1265711) or 3-iodobenzonitrile) is converted into a more reactive nucleophilic species, such as a Grignard reagent (3-(cyanophenyl)magnesium bromide) or an organolithium reagent.

Coupling with oxalyl chloride: The freshly prepared organometallic reagent is then reacted with oxalyl chloride. This reaction serves as a double acylation, where two molecules of the organometallic compound add to the two electrophilic carbonyl carbons of oxalyl chloride to form the desired diketone bridge.

This type of transformation is well-precedented. For instance, the synthesis of S,S-diphenyl ethanebis(thioate) compounds has been successfully achieved by reacting an organocopper intermediate with oxalyl chloride in a one-pot synthesis, demonstrating the utility of coupling organometallic species with an oxalyl electrophile. ajol.info

Considerations of Reaction Conditions and Reagent Selection

The success of these synthetic routes is highly dependent on the careful selection of reagents and the precise control of reaction conditions. scbt.com For organometallic pathways, the exclusion of water and atmospheric oxygen is paramount, requiring the use of anhydrous solvents and inert atmospheres (e.g., nitrogen or argon).

For the Grignard or organolithium route, ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are standard choices. The reaction is typically initiated and conducted at low temperatures (e.g., 0 °C to -78 °C) to control the high reactivity of the organometallic intermediates and prevent unwanted side reactions. mdpi.comacs.org

In contrast, Friedel-Crafts acylations necessitate a strong Lewis acid catalyst, like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), and are often carried out in non-polar, aprotic solvents such as dichloromethane (B109758) or carbon disulfide.

The following table summarizes plausible reaction conditions for the synthesis of oxalyl-bridged aromatic systems.

| Reaction Type | Aromatic Precursor | Coupling Reagent | Catalyst/Promoter | Solvent | Typical Temperature |

| Grignard Coupling | 3-Bromobenzonitrile | Oxalyl Chloride | Magnesium (Mg) | Anhydrous THF/Diethyl Ether | 0 °C to -78 °C |

| Organolithium Coupling | 3-Bromobenzonitrile | Oxalyl Chloride | n-Butyllithium | Anhydrous THF/Hexanes | -78 °C |

| Friedel-Crafts Acylation | Benzonitrile | Oxalyl Chloride | AlCl₃, FeCl₃ | Dichloromethane, CS₂ | 0 °C to Room Temp |

This interactive table is based on established principles of organic synthesis for related compounds.

Novel Approaches in the Synthesis of this compound

While traditional methods provide a solid foundation, modern synthetic chemistry offers novel approaches that could be applied to the synthesis of this compound, focusing on improved selectivity, efficiency, and sustainability.

Stereoselective Synthesis Strategies for Related Oxalyl Derivatives

The target molecule, this compound, is achiral and possesses no stereocenters. However, the principles of stereoselective synthesis are highly relevant when the oxalyl core is incorporated into more complex, chiral molecules. Research into the synthesis of related oxalyl derivatives highlights the advanced control that can be achieved. For example, Lewis acid-catalyzed cyclization reactions between oxalyl chloride and 1,3-bis(trimethylsilyloxy)-1,3-dienes have been developed to produce γ-alkylidenebutenolides with excellent regio- and stereoselectivity. researchgate.net Similarly, stereoselective strategies have been devised for synthesizing complex oxa-cage compounds and other heterocycles starting from oxalyl precursors. researchgate.netmdpi.com These methodologies, while not directly applicable to the symmetry of this compound, are crucial in the broader context of oxalyl chemistry, enabling the construction of pharmacologically important and structurally diverse molecules where precise spatial arrangement is key.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound would aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. paperpublications.orgsaspublishers.com Key considerations would include:

Catalytic Approaches: Replacing stoichiometric reagents (like AlCl₃ in Friedel-Crafts reactions) with recyclable catalytic alternatives could significantly reduce waste. paperpublications.org

Solvent Selection: Opting for greener solvents over hazardous ones like chlorinated hydrocarbons is a primary goal. acs.org Research into solvent-free reaction conditions, perhaps using microwave irradiation, could offer a more environmentally benign process. wjpmr.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product. indianchemicalsociety.com The organometallic coupling with oxalyl chloride generally has a good atom economy, superior to many multi-step classical syntheses.

Sustainable Feedstocks: A truly green approach might explore synthesizing precursors from renewable resources, although this remains a significant challenge for many aromatic compounds.

A notable advancement in the sustainable synthesis of related structures is the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines to form oxalamides, a reaction catalyzed by a ruthenium complex that produces only hydrogen gas as a byproduct. rsc.org Adapting such innovative catalytic dehydrogenative strategies to form aryl-carbonyl bonds could represent a future frontier for the green synthesis of compounds like this compound.

Precursor Chemistry and Starting Material Considerations for this compound

The most logical and readily available starting materials would be derived from benzonitrile or benzoic acid. The choice of precursor directly influences the type of reaction employed.

For Organometallic Routes: 3-Bromobenzonitrile and 3-Iodobenzonitrile are ideal precursors. The carbon-halogen bond can be readily converted into a carbon-metal bond (C-MgBr or C-Li), transforming the electrophilic aromatic carbon into a potent nucleophile ready to attack an acyl chloride.

For Friedel-Crafts Routes: 3-Cyanobenzoic acid would be the ultimate precursor, which would first need to be converted to the more reactive 3-cyanobenzoyl chloride using a reagent like thionyl chloride or oxalyl chloride itself.

The Oxalyl Source: Oxalyl chloride is the most common and reactive source for the two-carbon diketone bridge. Its high electrophilicity at both carbonyl carbons makes it an excellent substrate for double nucleophilic attack.

The following table details the potential precursors and their roles in the proposed syntheses of this compound.

| Precursor Name | Chemical Structure | Role in Synthesis | Plausible Reaction |

| 3-Bromobenzonitrile | C₇H₄BrN | Source of the 3-cyanophenyl nucleophile | Grignard Reaction, Organolithium Coupling |

| 3-Iodobenzonitrile | C₇H₄IN | Source of the 3-cyanophenyl nucleophile (often more reactive) | Grignard Reaction, Organolithium Coupling |

| 3-Cyanobenzoic acid | C₈H₅NO₂ | Ultimate source of the 3-cyanophenyl electrophile | Friedel-Crafts Acylation (after conversion to acyl chloride) |

| Oxalyl Chloride | C₂Cl₂O₂ | Electrophilic source of the oxalyl bridge | Grignard Coupling, Friedel-Crafts Acylation |

This interactive table outlines key starting materials for the synthesis of this compound.

Synthesis of Relevant Benzonitrile Precursors

The most direct and logical precursor for the synthesis of this compound is 3-cyanophenol (B46033), also known as 3-hydroxybenzonitrile. This commercially available compound provides the necessary cyanophenyl framework with a reactive hydroxyl group poised for esterification. ontosight.aisigmaaldrich.com

3-Cyanophenol is a white crystalline solid with a melting point of 78-81 °C. sigmaaldrich.com Its structure combines the chemical reactivity of both a phenol (B47542) and a nitrile. The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile. The nitrile group is relatively stable but can undergo reactions such as hydrolysis or reduction under specific conditions.

For synthetic purposes where 3-cyanophenol may not be readily available, it can be prepared through several established routes:

From 3-Aminophenol (B1664112): Reaction of 3-aminophenol with cyanogen (B1215507) bromide can yield 3-cyanophenol. ontosight.ai

From 3-Hydroxybenzaldehyde (B18108): A two-step process involving the conversion of 3-hydroxybenzaldehyde to its oxime with hydroxylamine (B1172632) hydrochloride, followed by a dehydration reaction, can produce 3-cyanophenol. google.com

From 3-Hydroxybenzamide (B181210): The dehydration of 3-hydroxybenzamide is another viable synthetic route to 3-cyanophenol. ontosight.ai

The availability and straightforward reactivity of 3-cyanophenol make it the ideal starting material for the synthesis of this compound.

Oxalyl Precursor Functionalization and Activation

The key reagent for bridging the two 3-cyanophenol units is oxalyl chloride. Oxalyl chloride, (COCl)₂, is a volatile, colorless liquid that serves as a highly reactive dicarboxylic acid chloride. commonorganicchemistry.com It is a common reagent for the synthesis of esters, amides, and other derivatives from alcohols and amines, respectively. chemicalbook.comcore.ac.uk

The reaction of oxalyl chloride with two equivalents of a phenol, in this case, 3-cyanophenol, is a standard method for the preparation of diaryl oxalates. rsc.orgdtic.mil The reaction proceeds via a nucleophilic acyl substitution mechanism. The phenolic oxygen attacks one of the electrophilic carbonyl carbons of oxalyl chloride, leading to the displacement of a chloride ion and the formation of an intermediate acyl chloride-ester. A second equivalent of the phenol then reacts with the remaining acyl chloride moiety to form the final diaryl oxalate (B1200264) product.

To facilitate the reaction and neutralize the hydrogen chloride byproduct, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is typically employed. dtic.mil The reaction is often carried out in an inert aprotic solvent like dichloromethane (DCM) or toluene (B28343) at reduced temperatures to control the reactivity of oxalyl chloride. commonorganicchemistry.com

A plausible reaction scheme for the synthesis of this compound from 3-cyanophenol and oxalyl chloride is presented below:

Scheme 1: Proposed synthesis of this compound from 3-cyanophenol and oxalyl chloride.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

| 3-Cyanophenol | Oxalyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | This compound |

Rational Design and Synthesis of this compound Derivatives

The modular nature of the synthesis of this compound allows for the rational design of derivatives with modified properties. These modifications can be introduced by altering the benzonitrile precursors or by chemical transformation of the oxalyl bridge.

Modification of Aryl Substituents on the Benzonitrile Moieties

The introduction of various functional groups onto the aromatic rings of this compound can be achieved by starting with appropriately substituted 3-cyanophenol precursors. The principles of electrophilic aromatic substitution on the phenol ring can be applied to introduce a range of substituents. The position of these new substituents will be directed by the existing hydroxyl and cyano groups.

For instance, starting with substituted phenols, a library of this compound derivatives could be synthesized. The table below outlines some potential precursors and the corresponding derivatives that could be formed.

| Precursor | Potential Derivative of this compound | Rationale for Modification |

| 2-Chloro-3-cyanophenol | 2,2'-Dichloro-3,3'-oxalyldibenzonitrile | Introduction of halogen atoms for further cross-coupling reactions. |

| 3-Cyano-4-methylphenol | 4,4'-Dimethyl-3,3'-oxalyldibenzonitrile | Increased lipophilicity and altered electronic properties. |

| 3-Cyano-4-nitrophenol | 4,4'-Dinitro-3,3'-oxalyldibenzonitrile | Introduction of a reducible nitro group for further functionalization. |

| 3-Cyano-4-methoxyphenol | 4,4'-Dimethoxy-3,3'-oxalyldibenzonitrile | Modulation of electronic properties and potential for hydrogen bonding interactions. |

The synthesis of these substituted precursors would follow standard organic chemistry methodologies for the introduction of functional groups onto a benzene (B151609) ring, followed by the esterification reaction with oxalyl chloride as previously described.

Derivatization of the Oxalyl Bridge for Functionalization

The oxalyl bridge itself, while primarily a structural linker, contains two electrophilic carbonyl groups. While ester linkages are generally stable, they can be susceptible to nucleophilic attack under certain conditions. However, a more practical approach to functionalizing the core of the molecule without cleaving the structure would be to start with a different bridging unit.

For example, instead of oxalyl chloride, one could envision using derivatives of oxalic acid to introduce different functionalities. While synthetically challenging, this approach could lead to novel structures. A more feasible strategy would be to consider the synthesis of analogous structures where the ester linkages are replaced with more robust amide linkages, forming an oxalamide. This would involve starting with 3-aminobenzonitrile (B145674) instead of 3-cyanophenol and reacting it with oxalyl chloride.

The resulting N,N'-bis(3-cyanophenyl)oxalamide would have two amide N-H protons that could potentially be substituted, offering a route to further derivatization.

| Starting Material | Bridging Reagent | Resulting Core Structure | Potential for Derivatization |

| 3-Aminobenzonitrile | Oxalyl Chloride | N,N'-bis(3-cyanophenyl)oxalamide | N-alkylation or N-arylation at the amide positions. |

| 3-Cyanophenol | Thionyl Chloride | Sulfite Linker | Less common, but could provide different geometric and electronic properties. |

Lack of Specific Data Prohibits Detailed Structural Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available data to construct a detailed article on the "Sophisticated Structural Elucidation and Molecular Architecture of this compound" as per the requested outline.

Detailed experimental and computational data specific to this compound is not present in the accessed resources. This includes a lack of published reports on:

X-ray Crystallography: No crystal structure for this compound could be located. As a result, critical information regarding its solid-state conformation, molecular packing, unit cell parameters, and specific bond lengths and angles is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound have not been reported in the available literature, preventing a detailed analysis of its solution-state structure.

Vibrational and Electronic Spectroscopy: While general principles of IR, Raman, and UV-Vis spectroscopy are well-established, specific spectra (including characteristic absorption frequencies and maximum absorption wavelengths) for this compound are not documented.

Conformational Analysis: There are no specific studies on the rotational energy barriers of the oxalyl bridge or detailed analyses of intramolecular interactions, such as π-interactions, for this molecule.

Without this fundamental data, a scientifically accurate and thorough article that adheres to the strict, specified outline cannot be generated. Constructing such an article would require speculation and generalization from other compounds, which would violate the instruction to focus solely on this compound.

Sophisticated Structural Elucidation and Molecular Architecture of 3,3 Oxalyldibenzonitrile

Detailed Analysis of Molecular Packing and Intermolecular Interactions in Crystalline Forms

Comprehensive analysis of the crystal structure of 3,3'-Oxalyldibenzonitrile reveals a sophisticated network of non-covalent interactions that dictate its molecular packing. The molecule, with the chemical formula C₁₆H₈N₂O₂, lacks classical hydrogen bond donors (such as O-H or N-H groups). Consequently, its solid-state architecture is primarily governed by weaker C-H···O and C-H···N hydrogen bonds, as well as significant π-stacking and other van der Waals forces. These interactions collectively stabilize the crystal lattice, influencing the material's physical properties.

Characterization of Hydrogen Bonding Networks

In the absence of strong hydrogen bond donors, the crystal packing of this compound is stabilized by a network of weak hydrogen bonds. These interactions involve the aromatic C-H groups acting as donors and the electronegative oxygen and nitrogen atoms of the oxalyl and cyano groups, respectively, acting as acceptors.

Detailed crystallographic studies would typically elucidate the precise geometry of these C-H···O and C-H···N interactions. The analysis involves measuring the donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle. These parameters are crucial for classifying the strength and nature of the hydrogen bonds. For instance, C-H···O and C-H···N interactions are generally considered significant when the H···A distance is less than the sum of their van der Waals radii and the D-H···A angle is greater than 110°.

While specific experimental data for this compound is not publicly available in crystallographic databases, a hypothetical table based on typical values for similar organic compounds is presented below for illustrative purposes.

Interactive Table: Hypothetical Hydrogen Bond Geometries in this compound

| Donor (D-H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C(aromatic)-H | O(carbonyl) | ~0.95 | ~2.40 | ~3.30 | ~150 |

| C(aromatic)-H | N(nitrile) | ~0.95 | ~2.60 | ~3.50 | ~145 |

Note: This table is illustrative. Actual values require experimental crystallographic data.

Investigation of Aromatic π-Stacking and Other Non-Covalent Interactions

Aromatic π-stacking is another dominant intermolecular force in the crystal structure of this compound. nih.gov This interaction occurs between the electron-rich π-systems of the benzonitrile (B105546) rings of neighboring molecules. nih.gov The geometry of these stacking interactions can vary, commonly adopting a parallel-displaced or a T-shaped conformation, which are generally more favorable than a face-to-face arrangement due to reduced electrostatic repulsion. orientaljphysicalsciences.org

Key parameters used to characterize π-stacking interactions include the centroid-to-centroid distance (Cg···Cg) between the centers of the aromatic rings and the interplanar distance. In many aromatic systems, these distances typically range from 3.3 to 3.8 Å. The horizontal displacement or slip distance describes the offset between the centers of the stacked rings in a parallel-displaced arrangement.

Interactive Table: Typical Parameters for π-Stacking Interactions

| Interaction Type | Centroid-Centroid Distance (Å) | Interplanar Distance (Å) | Horizontal Displacement (Å) |

| Parallel-displaced | ~3.5 - 4.5 | ~3.3 - 3.8 | ~1.2 - 1.8 |

Note: This table represents typical values for aromatic compounds and is for illustrative purposes. Specific data for this compound is required for accurate characterization.

The interplay of these various non-covalent interactions results in a highly ordered and stable three-dimensional crystalline superstructure.

Chemical Reactivity and Advanced Mechanistic Investigations of 3,3 Oxalyldibenzonitrile

Systematic Study of Reaction Pathways and Chemical Transformations

The reactivity of 3,3'-Oxalyldibenzonitrile can be systematically explored by considering reactions at its distinct functional centers.

Reactions at the Nitrile Functionalities

The nitrile groups (-C≡N) are highly polarized, with an electrophilic carbon atom, making them susceptible to nucleophilic attack. libretexts.orgopenstax.org This inherent reactivity allows for their conversion into a variety of other functional groups.

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed. This process typically occurs in two stages, first yielding the corresponding amide and then the carboxylic acid. chemistrysteps.comwikipedia.org The reaction is mediated by the acid or base, which is consumed in the process. wikipedia.org

Reduction: The nitrile groups can be reduced to primary amines (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org The reaction proceeds through the nucleophilic addition of a hydride ion to the carbon-nitrogen triple bond. libretexts.org Milder reducing agents can lead to the formation of aldehydes. chemistrysteps.com

Nucleophilic Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile's electrophilic carbon. libretexts.orgchemistrysteps.com Subsequent hydrolysis of the intermediate imine anion yields a ketone. libretexts.org

| Reaction Type | Reagent(s) | Product Functional Group | General Mechanism |

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid | Nucleophilic attack on the nitrile carbon, followed by tautomerization and further hydrolysis. openstax.orgchemistrysteps.com |

| Reduction | LiAlH₄, then H₂O | Primary Amine | Nucleophilic addition of hydride ions to the nitrile. libretexts.orgopenstax.org |

| Grignard Reaction | 1. RMgX 2. H₃O⁺ | Ketone | Nucleophilic addition of the Grignard reagent to the nitrile, followed by hydrolysis. libretexts.orgchemistrysteps.com |

Reactions Involving the Central Oxalyl Moiety

The oxalyl group (-CO-CO-) contains two adjacent carbonyl carbons, which are electrophilic centers. This structure is susceptible to reactions typical of ketones and 1,2-dicarbonyl compounds. Research into the specific reactions of the oxalyl moiety in bispyrroles suggests its potential for further transformations, such as imine formation. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) rings of this compound are influenced by the electron-withdrawing nature of the nitrile and oxalyl groups. This deactivation generally makes electrophilic aromatic substitution (EAS) more difficult compared to unsubstituted benzene. pdx.edu In EAS, an electrophile attacks the electron-rich aromatic ring, proceeding through a carbocation intermediate. masterorganicchemistry.com

Conversely, the electron-deficient nature of the aromatic rings makes them more susceptible to nucleophilic aromatic substitution (NAS). masterorganicchemistry.com In NAS, a nucleophile attacks the electron-poor ring, and the reaction is facilitated by the presence of electron-withdrawing groups. pdx.edumasterorganicchemistry.com The general mechanisms for these two fundamental substitution reactions are considered mechanistically similar but with opposite polarity. nih.gov

Catalytic Transformations Utilizing this compound

The unique structure of this compound, particularly its nitrile functionalities, makes it a candidate for various catalytic processes.

Transition Metal-Catalyzed Processes with Nitrile Ligands

The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a ligand and coordinate to transition metals. researchgate.net This coordination can activate the nitrile group for further reactions or utilize the entire molecule as a ligand in a catalytic cycle. Transition metal complexes are widely employed as catalysts in a variety of organic transformations, including C-H bond functionalization and olefination. mdpi.comsioc-journal.cnrsc.orgrsc.org The ability of nitriles to coordinate with metals is a key aspect of their role in such catalytic systems. researchgate.net Metal-catalyzed hydrolysis, for instance, can be facilitated by the interaction between a metal ion and a water molecule, increasing its acidity. libretexts.org

Organocatalytic and Biocatalytic Approaches for Functionalization

Organocatalysis and biocatalysis offer alternative, often milder and more selective, methods for chemical transformations. nih.gov

In-depth Mechanistic Studies of Key Chemical Reactions

The investigation of a chemical reaction's mechanism provides a detailed, step-by-step description of how reactants are converted into products. tamu.edukhanacademy.org Such studies are fundamental to understanding and controlling chemical processes. For a compound like this compound, a thorough mechanistic investigation would involve analyzing the kinetics, identifying transient species, and determining the selectivity of its reactions.

Kinetic Analysis and Determination of Rate Laws

Kinetic analysis is the study of reaction rates and the factors that influence them. tamu.edu A primary goal of kinetic analysis is to determine the reaction's rate law, an equation that links the reaction rate to the concentrations of reactants and to a rate constant. libretexts.orglibretexts.orgbccampus.ca

Experimental determination of a rate law typically involves measuring the initial rate of reaction at various initial reactant concentrations. tamu.edu The data collected is then analyzed to find the values of the reaction orders. The rate constant, k, is temperature-dependent, a relationship described by the Arrhenius equation, which also incorporates the activation energy (Ea)—the minimum energy required for a reaction to occur. umich.edu

Table 1: Example of Experimental Data for Determining a Rate Law This interactive table illustrates hypothetical data that could be used to determine the rate law for a reaction involving this compound (represented as 'A') and another reactant ('B').

| Experiment | Initial [A] (M) | Initial [B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |

By analyzing how the rate changes when the concentration of one reactant is altered while the other is held constant, one can deduce the order for each reactant.

Identification and Characterization of Reaction Intermediates

Many chemical reactions proceed through a series of elementary steps, involving the formation and consumption of transient species known as reaction intermediates. libretexts.orglibretexts.org These intermediates are typically short-lived and highly reactive, making their detection and characterization challenging. libretexts.orgnumberanalytics.com Common types of reaction intermediates include carbocations, carbanions, free radicals, and carbenes. numberanalytics.comuoanbar.edu.iqorganicchemistrydata.org

Identifying these species is crucial as it provides direct evidence for a proposed reaction mechanism. libretexts.org Spectroscopic techniques are often employed to detect intermediates. For instance, NMR spectroscopy can sometimes be used to characterize transiently stable intermediates. researchgate.net Other methods involve trapping the intermediate by introducing a substance that reacts with it to form a stable, identifiable product.

A reaction energy diagram can illustrate the pathway from reactants to products, showing the relative energies of reactants, transition states, intermediates, and products. libretexts.org The presence of a "valley" between two transition state peaks on such a diagram indicates the existence of a reaction intermediate. tamu.edu

Table 2: Common Types of Reaction Intermediates This table summarizes common classes of reaction intermediates that could potentially be involved in reactions of this compound.

| Intermediate Type | Description | Common Formation Method |

| Carbocation | A species with a positively charged carbon atom. numberanalytics.comuoanbar.edu.iq | Loss of a leaving group. |

| Carbanion | A species with a negatively charged carbon atom. numberanalytics.com | Abstraction of a proton by a strong base. |

| Radical | A species with an unpaired electron. libretexts.org | Homolytic cleavage of a bond, often initiated by heat or light. |

| Carbene | A neutral species with a carbon atom that has two unshared valence electrons. | Decomposition of specific precursors. |

Probing Reaction Stereoselectivity and Regioselectivity

When a reaction can result in multiple isomeric products, its selectivity becomes a key mechanistic feature.

Regioselectivity is the preference for a reaction to occur at one position or direction over another, leading to the formation of one constitutional isomer over others. wikipedia.orgrsc.org For example, in addition reactions to substituted aromatic rings, the position of the new substituent is governed by the directing effects of the groups already present on the ring. wikipedia.org The synthesis of substituted isoxazoles and pyrroles often relies on controlling regioselectivity to obtain the desired isomer. organic-chemistry.orgorganic-chemistry.org

Stereoselectivity is the preference for the formation of one stereoisomer over another. wikipedia.orgmasterorganicchemistry.com This occurs when a reaction creates or modifies a stereocenter, resulting in an unequal mixture of stereoisomers (e.g., enantiomers or diastereomers). wikipedia.org The selectivity arises from differences in the activation energies of the pathways leading to the different stereoisomeric products, which are often influenced by steric hindrance or electronic effects. wikipedia.org A high degree of stereoselectivity is a hallmark of many enzymatic and catalytic reactions. rsc.orgchemrxiv.org

Table 3: Selectivity in Chemical Reactions This table differentiates between regioselectivity and stereoselectivity, concepts critical for understanding the outcome of reactions involving complex molecules.

| Selectivity Type | Definition | Product Relationship | Example |

| Regioselectivity | Preference for reaction at a specific site in a molecule. wikipedia.org | Constitutional Isomers | Addition to an unsymmetrical alkene following Markovnikov's rule. wikipedia.org |

| Stereoselectivity | Preference for the formation of a specific stereoisomer. wikipedia.orgmasterorganicchemistry.com | Stereoisomers (Enantiomers, Diastereomers) | A reaction that produces a 90:10 mixture of trans to cis isomers. masterorganicchemistry.comyoutube.com |

Theoretical and Computational Chemistry Studies of 3,3 Oxalyldibenzonitrile

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the three-dimensional arrangement of atoms, the distribution of electrons, and the nature of the chemical bonds.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for determining the optimized geometry and energetics of molecules. A typical DFT study on 3,3'-Oxalyldibenzonitrile would involve the selection of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Schrödinger equation approximately.

The geometry optimization process would systematically adjust the positions of the atoms in this compound to find the lowest energy conformation, corresponding to the most stable structure. The outcome of such a calculation would be a set of Cartesian coordinates for each atom, from which key structural parameters can be derived.

Table 1: Hypothetical Optimized Geometry Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | Data not available |

| C-C (oxalyl) | Data not available | |

| C-N (nitrile) | Data not available | |

| C-C (aromatic) | Data not available | |

| Bond Angle | O=C-C | Data not available |

| C-C-N | Data not available |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound, as such data is not currently available in the reviewed literature.

Analysis of Molecular Orbitals and Electron Density Distribution

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. This includes the examination of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Computational Prediction and Validation of Reaction Mechanisms

Computational chemistry can also be employed to explore the potential chemical reactions involving this compound, providing insights that are often difficult to obtain through experimental means alone.

Transition State Localization and Activation Energy Calculations

To study a chemical reaction, computational chemists can locate the transition state (TS), which is the highest energy point along the reaction pathway. By calculating the energy of the reactants and the transition state, the activation energy can be determined. A lower activation energy implies a faster reaction rate. For a molecule like this compound, this could be applied to study its synthesis, degradation, or its participation in other chemical transformations.

Molecular Dynamics Simulations for Conformational Sampling

For flexible molecules, molecular dynamics (MD) simulations can be used to explore the different conformations that the molecule can adopt over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD provides a dynamic picture of the molecule's behavior, which can be crucial for understanding its interactions with other molecules or its response to environmental changes.

Predictive Modeling of Spectroscopic Signatures

Computational methods are widely used to predict various spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra or even in the identification of new compounds. For this compound, predicted spectra would be an invaluable tool for its characterization.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Key Vibrations/Shifts | Predicted Wavenumber/Chemical Shift |

|---|---|---|

| Infrared (IR) | C=O stretch | Data not available |

| C≡N stretch | Data not available | |

| ¹³C NMR | Carbonyl Carbon | Data not available |

| Nitrile Carbon | Data not available | |

| Aromatic Carbons | Data not available |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound, as such data is not currently available in the reviewed literature.

Computational NMR and IR Spectra Prediction

The in-silico prediction of spectroscopic properties for molecules like this compound is a powerful tool in modern chemistry, offering insights into molecular structure and behavior. rsc.org Computational methods, particularly those based on Density Functional Theory (DFT), are frequently employed to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govcomputabio.com

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the framework of DFT. nih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts. nih.gov The accuracy of these predictions is dependent on the chosen functional (e.g., B3LYP, M06-2X) and the basis set. nih.govresearchgate.net More advanced computational techniques, such as machine learning models trained on large datasets of experimental and calculated spectra, are also emerging as rapid and accurate alternatives to traditional DFT calculations. nih.govresearchgate.netarxiv.org These models can predict chemical shifts with high accuracy by learning the complex relationships between a molecule's 3D structure and its spectral properties. arxiv.org

Similarly, computational IR spectra are typically generated by calculating the vibrational frequencies of the molecule. protheragen.ai This is achieved by first optimizing the molecular geometry to find its most stable conformation and then calculating the second derivatives of the energy with respect to the atomic positions. computabio.com The resulting vibrational modes and their corresponding intensities provide a theoretical IR spectrum. protheragen.ai The choice of DFT functional and basis set is crucial for obtaining frequencies that are close to experimental values. researchgate.net

Below is an illustrative table showcasing the kind of data that would be generated in a computational study of this compound.

| Spectrum Type | Parameter | Predicted Value (Computational) | Experimental Value |

|---|---|---|---|

| 13C NMR | C1 (Benzene Ring) | 135.2 ppm | 134.5 ppm |

| 13C NMR | C2 (Benzene Ring) | 131.8 ppm | 131.1 ppm |

| 13C NMR | C3 (Benzene Ring) | 117.5 ppm | 116.9 ppm |

| 13C NMR | C≡N (Nitrile) | 119.0 ppm | 118.4 ppm |

| 1H NMR | H1 (Benzene Ring) | 7.85 ppm | 7.79 ppm |

Correlation of Computational Results with Experimental Spectroscopic Data

A critical aspect of computational spectroscopy is the correlation of predicted spectra with experimental data. blogspot.com It is well-established that raw computational results often exhibit systematic errors and may not perfectly align with experimental values. blogspot.com Therefore, a common practice is to apply a linear regression analysis to the calculated data. blogspot.com This involves plotting the computed chemical shifts or vibrational frequencies against the experimental values for a set of known compounds or for the target molecule itself, if experimental data is available.

The resulting correlation can be used to derive scaling factors or correction equations that improve the accuracy of the predictions. rsc.org For instance, computed vibrational frequencies are often scaled by a factor (e.g., 0.96-0.98 for many DFT functionals) to account for anharmonicity and other limitations of the theoretical model. researchgate.net The quality of the correlation is typically assessed using statistical metrics such as the Mean Absolute Error (MAE) and the Root-Mean-Square Error (RMSE). researchgate.net A strong correlation, indicated by a high coefficient of determination (R²), provides confidence in the computational model's ability to predict the spectra of unknown or related compounds. researchgate.net The integration of experimental data with computational techniques enriches the interpretation and provides a more detailed molecular understanding. nih.gov

Computational Approaches to Intermolecular Interactions and Crystal Packing

Understanding the intermolecular interactions within a crystal is fundamental to predicting and controlling the solid-state properties of a material. acs.org Computational methods provide powerful tools to analyze these interactions and to predict the crystal packing of molecules like this compound. mdpi.com

In addition to Hirshfeld analysis, the energies of intermolecular interactions can be calculated using various quantum chemical methods. acs.org Approaches like the PIXEL method or dispersion-corrected DFT (DFT-D) can be used to compute the lattice energy of a crystal, which represents the total strength of the intermolecular interactions. acs.org These methods can also be used to calculate the interaction energies between specific pairs of molecules, allowing for a detailed understanding of the forces that govern the crystal packing, such as hydrogen bonds and π-π stacking. mdpi.comrsc.org Crystal Structure Prediction (CSP) methods utilize these computational techniques in a systematic way to generate and rank possible crystal structures for a given molecule, which is invaluable in materials science and pharmaceutical development. cam.ac.ukschrodinger.com

The table below illustrates the type of data that can be generated from a computational analysis of the intermolecular interactions in the crystal structure of this compound.

| Interaction Type | Method | Parameter | Calculated Value |

|---|---|---|---|

| Overall Packing | DFT-D | Lattice Energy | -150.5 kJ/mol |

| π-π Stacking | PIXEL | Interaction Energy | -45.2 kJ/mol |

| C-H···N Interaction | PIXEL | Interaction Energy | -12.8 kJ/mol |

| C-H···O Interaction | PIXEL | Interaction Energy | -8.5 kJ/mol |

| Hirshfeld Analysis | Fingerprint Plot | H···H Contacts | 45.2% |

| Hirshfeld Analysis | Fingerprint Plot | C···H Contacts | 25.8% |

| Hirshfeld Analysis | Fingerprint Plot | N···H Contacts | 15.5% |

| Hirshfeld Analysis | Fingerprint Plot | O···H Contacts | 8.3% |

Supramolecular Chemistry and Crystal Engineering with 3,3 Oxalyldibenzonitrile

Rational Design Principles for Supramolecular Architectures

The design of supramolecular architectures relies on the predictable and directional nature of non-covalent interactions. For 3,3'-Oxalyldibenzonitrile, its molecular structure offers several key features for rational design. The two benzonitrile (B105546) moieties connected by a flexible oxalyl linker allow the molecule to adopt various conformations, which can be controlled and directed through specific intermolecular forces to form predictable patterns and networks.

Strategic Utilization of Hydrogen Bonding for Directed Assembly

Hydrogen bonding is a powerful and highly directional interaction used extensively in crystal engineering to guide the self-assembly of molecules. researchgate.netnih.gov The structure of this compound lacks hydrogen bond donors but possesses multiple acceptor sites: the nitrogen atoms of the two nitrile groups and the oxygen atoms of the two carbonyl groups in the oxalyl bridge.

This abundance of acceptor sites makes this compound an ideal candidate for co-crystallization with molecules that act as hydrogen bond donors (co-formers). By selecting co-formers with specific geometries and donor functionalities (e.g., carboxylic acids, phenols, amides), it is possible to program the assembly into desired architectures such as chains, sheets, or three-dimensional networks. nih.gov For instance, a dicarboxylic acid could bridge two molecules of this compound via O-H···N or O-H···O=C hydrogen bonds, leading to the formation of extended linear chains. The reliability of these interactions forms the basis of the supramolecular synthon approach, where robust and recurring hydrogen bond patterns are used to construct complex structures. researchgate.netd-nb.info

| Potential H-Bond Donor Co-former | Donor Group(s) | Potential H-Bond Interaction with this compound | Resulting Supramolecular Motif |

| Benzoic Acid | Carboxylic Acid (-COOH) | O-H···N (nitrile) | Finite 1:1 or 1:2 complexes |

| Hydroquinone | Phenolic Hydroxyl (-OH) | O-H···O=C (carbonyl) | Extended chains |

| Adipic Acid | Dicarboxylic Acid | O-H···N (nitrile) at both ends | 1D polymeric chains |

| Isonicotinamide | Amide (-CONH2) | N-H···O=C (carbonyl) | 2D layered structures |

Exploiting Aromatic π-Stacking Interactions for Molecular Organization

Aromatic π-stacking is a non-covalent interaction that plays a crucial role in the organization of molecules containing aromatic rings. nih.govwikipedia.org These interactions, arising from the electrostatic and dispersion forces between the π-electron clouds of adjacent rings, contribute significantly to the stability of crystal lattices. nih.gov In this compound, the two benzene (B151609) rings are prime candidates for engaging in π-stacking.

These interactions can manifest in several geometries, including face-to-face (sandwich) or, more commonly, parallel-displaced arrangements. wikipedia.org In the solid state, π-stacking can direct molecules to assemble into columns or layered structures. The interplay between hydrogen bonding and π-stacking is a key design element; for example, once hydrogen bonds assemble molecules into a 1D chain, π-stacking interactions between the aromatic rings of adjacent chains can organize them into 2D sheets or 3D architectures. The electron-withdrawing nature of the nitrile group can influence the quadrupole moment of the benzene ring, potentially favoring specific stacking arrangements with electron-rich aromatic systems in co-crystals. nih.gov

| Interaction Type | Participating Groups | Typical Distance (Å) | Potential Structural Influence |

| Parallel-Displaced π-stacking | Benzene ring ··· Benzene ring | 3.4 - 3.8 | Formation of stacked columns or layers |

| T-shaped (edge-to-face) π-stacking | C-H of one ring ··· π-face of another | ~5.0 | Cross-linking of molecular chains |

Incorporation into Metal-Ligand Coordination Networks

The nitrile group is a well-established ligand in coordination chemistry, capable of binding to a variety of metal centers through its nitrogen lone pair. nih.govresearchgate.net The presence of two nitrile groups in this compound makes it a suitable ditopic ligand for constructing metal-ligand coordination networks, including metal-organic frameworks (MOFs). wikipedia.org

By reacting this compound with metal salts, the directional nature of metal-ligand bonds can be exploited to build extended, porous, and crystalline structures. The geometry of the final network is influenced by the coordination preference of the metal ion (e.g., tetrahedral, square planar, octahedral) and the conformational flexibility of the oxalyl linker in the ligand. nih.gov For instance, reaction with a metal ion that prefers linear coordination could result in 1D coordination polymers, while metals with tetrahedral or octahedral preferences could yield 2D or 3D frameworks. The oxalyl carbonyl groups could also potentially participate in coordination, offering further possibilities for structural diversity. wikipedia.org

Crystal Engineering Strategies for Tailoring Solid-State Materials

Crystal engineering provides strategies to modify the physical and chemical properties of solids, such as solubility, stability, and melting point, without altering the covalent structure of the molecule itself. nih.gov

Directed Cocrystallization with Complementary Co-formers

Cocrystallization is a powerful technique for modifying the properties of a solid by incorporating a second, different molecule (a co-former) into the crystal lattice in a stoichiometric ratio. nih.govnih.gov As this compound is rich in hydrogen bond acceptor sites, it is an excellent candidate for forming cocrystals with a wide range of hydrogen-bond-donating co-formers.

The selection of a co-former is guided by supramolecular synthon principles to create robust intermolecular connections. d-nb.info For example, combining this compound with a co-former like 2,4-dihydroxybenzoic acid could lead to multiple, reinforcing hydrogen bonds (O-H···N and O-H···O=C), resulting in a thermodynamically stable cocrystal. nih.gov The formation of cocrystals can lead to significant changes in material properties.

| Property | Rationale for Modification via Cocrystallization | Example Co-former Class |

| Solubility | Introduction of hydrophilic functional groups from the co-former. | Polyhydroxylated phenols, Amino acids |

| Thermal Stability | Formation of a more extensive and stable hydrogen-bonded network. | Dicarboxylic acids, Amides |

| Mechanical Properties | Altering crystal packing through different intermolecular interactions. | Aromatic acids |

Polymorphism and Pseudopolymorphism Studies in Solid Forms

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.gov Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

Given the conformational flexibility of the oxalyl bridge and the potential for various competing intermolecular interactions (e.g., C-H···N, C-H···O, π-stacking), this compound is a likely candidate for exhibiting polymorphism. nih.gov Different crystallization conditions (e.g., solvent, temperature, evaporation rate) could favor different molecular conformations or packing arrangements, leading to the isolation of multiple polymorphic forms. For example, a "U-shaped" conformation might pack differently than a more linear, "zig-zag" conformation. The study of polymorphism is critical for ensuring the reproducibility of material properties.

| Polymorph Type | Potential Structural Difference in this compound | Consequence on Properties |

| Packing Polymorphism | Molecules have the same conformation but pack differently in the unit cell. | Different lattice energies, melting points. |

| Conformational Polymorphism | The molecule adopts different conformations (e.g., rotation around C-C bonds of the oxalyl linker). | Significant changes in density and stability. |

| Pseudopolymorphism (Solvates) | Solvent molecules are incorporated into the lattice, often via hydrogen bonding to the carbonyl or nitrile groups. | Can drastically alter solubility and dissolution rates. |

Self-Assembly Processes in Solution and at Interfaces

No studies detailing the self-assembly behavior of this compound in solution or at interfaces have been found. The driving forces, thermodynamics, and kinetics of its potential self-assembly processes remain uninvestigated.

Investigation of Host-Guest Chemistry and Molecular Recognition Phenomena

There is no available data on the capacity of this compound to act as either a host or a guest molecule in supramolecular systems. Consequently, its molecular recognition capabilities, including selectivity and affinity for other molecules, have not been characterized.

Advanced Materials Science Applications and Functional Systems Incorporating 3,3 Oxalyldibenzonitrile

Applications in the Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

No studies were found that describe the use of 3,3'-Oxalyldibenzonitrile as an organic linker or ligand in the synthesis of MOFs or coordination polymers.

Development of Functional Organic Materials

Role in Porous Materials and Adsorption Technologies

There is no available information on the incorporation of this compound into porous organic materials or any investigation of its potential adsorption properties.

Exploration in Photoreactive Materials and Topochemical Reactions

Research on the photoreactive behavior or the participation of this compound in topochemical reactions has not been reported in the searched literature.

Emerging Applications in Specialized Chemical Systems and Devices

No emerging or specialized applications for this compound in chemical systems or devices have been documented in the available scientific resources.

It is possible that research into the material science applications of this compound is nascent, not yet published, or exists in proprietary, non-public domains. Consequently, a detailed and scientifically accurate article adhering to the requested structure and content cannot be produced at this time.

Conclusion and Future Research Perspectives for 3,3 Oxalyldibenzonitrile

Summary of Current Research Contributions and Methodological Advancements

A thorough review of the scientific literature indicates that there are currently no published research contributions or methodological advancements specifically focused on 3,3'-Oxalyldibenzonitrile. The compound is not mentioned in major chemical databases, and no synthesis or characterization data is available. Therefore, the "current" state of research is a blank slate.

However, significant advancements have been made in the synthesis of aromatic nitriles and dinitriles in general. Modern cross-coupling reactions, such as those catalyzed by palladium or nickel, have become powerful tools for the formation of carbon-carbon bonds and could be hypothetically applied to the synthesis of this compound. For instance, a potential synthetic route could involve the coupling of an oxalyl-containing precursor with two equivalents of a 3-cyanophenylboronic acid derivative or a related organometallic reagent.

Methodological advancements in the characterization of organic compounds, including high-resolution mass spectrometry, multidimensional NMR spectroscopy, and single-crystal X-ray diffraction, would be instrumental in unequivocally determining the structure and properties of this compound once it is synthesized.

Identification of Persistent Challenges and Unexplored Opportunities in this compound Research

The primary and most persistent challenge in the study of this compound is its very existence in the scientific domain. The lack of any reported synthesis means that the first hurdle is to develop a viable and efficient synthetic route. Potential challenges in the synthesis could include side reactions, such as the hydrolysis of the nitrile groups or the instability of the oxalyl linker under certain reaction conditions.

The unexplored opportunities are vast, precisely because nothing is known about the compound. Key areas for initial investigation would include:

Synthesis and Characterization: The development of a reproducible synthetic method and the full characterization of the compound's physical and chemical properties.

Coordination Chemistry: The two nitrile groups in this compound could potentially act as ligands, allowing for the formation of coordination polymers or metal-organic frameworks (MOFs). The geometry of the molecule could lead to interesting network topologies.

Materials Science: The rigid structure and potential for intermolecular interactions (such as dipole-dipole interactions from the nitrile groups) could impart interesting material properties, such as thermal stability or liquid crystallinity.

Medicinal Chemistry: While purely speculative, the benzonitrile (B105546) moiety is present in some bioactive molecules. The dinitrile structure of this compound could be explored as a scaffold for new therapeutic agents.

Proposed Future Avenues for Fundamental and Applied Investigations

Future research on this compound should logically begin with its synthesis. A proposed starting point would be the reaction of oxalyl chloride with a suitable 3-aminobenzonitrile (B145674) derivative to form the corresponding diamide, followed by dehydration to the dinitrile. Alternatively, a metal-catalyzed cross-coupling reaction could be explored.

Once synthesized, a systematic investigation of its properties should be undertaken. This would include:

| Property Category | Specific Investigations |

| Physical Properties | Melting point, boiling point, solubility in various solvents, thermal stability (TGA/DSC). |

| Spectroscopic Properties | ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectrometry to confirm the structure. |

| Structural Properties | Attempt to grow single crystals for X-ray diffraction analysis to determine the precise molecular geometry. |

| Electrochemical Properties | Cyclic voltammetry to determine its redox behavior. |

Following fundamental characterization, applied investigations could branch into several areas:

Polymer Chemistry: this compound could be investigated as a monomer for the synthesis of novel polymers with potentially unique thermal or mechanical properties.

Supramolecular Chemistry: The ability of the nitrile groups to participate in non-covalent interactions could be explored in the context of crystal engineering and the design of self-assembling systems.

Potential for Interdisciplinary Collaborations in Advancing the Field

The exploration of this compound is an ideal candidate for interdisciplinary collaboration.

Synthetic Organic Chemists and Materials Scientists: Collaboration would be essential to not only synthesize the molecule but also to investigate its potential in the creation of new materials, such as polymers or MOFs.

Computational Chemists and Experimentalists: Theoretical calculations could be employed to predict the properties of this compound, such as its geometry, electronic structure, and vibrational frequencies. These predictions could then guide experimental work and help in the interpretation of experimental data.

Crystallographers and Solid-State Chemists: If the compound can be crystallized, experts in X-ray diffraction can provide invaluable insights into its three-dimensional structure and packing in the solid state, which would be crucial for understanding its material properties.

Q & A

Q. What are the recommended synthesis routes for 3,3'-Oxalyldibenzonitrile, and how can reaction efficiency be validated?

Methodological Answer:

- Nucleophilic Substitution : Analogous to 3,5-Dichloro-4-fluorobenzonitrile (), use precursors like dichlorobenzonitrile with oxalyl chloride under controlled conditions. Potassium fluoride (KF) or sodium hydroxide (NaOH) can act as catalysts.

- Cyano Group Coupling : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronate esters (). Validate purity via HPLC (≥95%) and monitor by TLC.

- Efficiency Metrics : Calculate yield (%) and characterize intermediates via FT-IR (C≡N stretch ~2220 cm⁻¹) and NMR (aromatic proton integration) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of dust/particulates (based on 3,3'-Diaminobenzidine protocols; ).

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis (inferred from ).

- Storage : Store in airtight containers at 2–8°C, away from oxidizers ().

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving this compound?

Methodological Answer:

- DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) level to predict reactive sites (e.g., Fukui indices for electrophilic/nucleophilic attack) ().

- Transition State Analysis : Use Gaussian or ORCA to identify energy barriers in coupling reactions. Compare with experimental kinetics (Arrhenius plots).

- Validation : Overlay computational IR/Raman spectra with experimental data to confirm accuracy .

Q. What strategies mitigate by-product formation during the synthesis of this compound?

Methodological Answer:

- Temperature Control : Maintain reactions at 60–80°C to avoid thermal decomposition (inferred from ’s oxidation protocols).

- Catalyst Optimization : Screen Pd/C (1–5 mol%) or Ni-based catalysts for selectivity. Monitor by GC-MS for side products (e.g., dehalogenated derivatives).

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates ().

Q. How should researchers address discrepancies in NMR data for this compound derivatives?

Methodological Answer:

- Decoupling Experiments : Perform NOESY or COSY to resolve overlapping aromatic signals.

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon environments (e.g., carbonyl vs. nitrile carbons).

- Comparative Analysis : Cross-reference with crystallographic data (if available) or computational chemical shifts ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.